2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride

Catalog No.
S6624304
CAS No.
1357387-53-1
M.F
C12H19BClNO3
M. Wt
271.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-...

CAS Number

1357387-53-1

Product Name

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride

IUPAC Name

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol;hydrochloride

Molecular Formula

C12H19BClNO3

Molecular Weight

271.55 g/mol

InChI

InChI=1S/C12H18BNO3.ClH/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8;/h5-7,15H,14H2,1-4H3;1H

InChI Key

WCUFDNLTCCDFHV-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl
  • Protein-Protein Interactions

    Boronic acid pinacol esters are known for their ability to reversibly bind to sugars containing cis-diols. This property allows them to be used as probes for studying protein-protein interactions where carbohydrates are involved in binding []. 2-Aminophenylboronic acid pinacol ester hydrochloride, with its catechol functionality (adjacent hydroxyl groups), could potentially target proteins that interact with such motifs.

  • Suzuki-Miyaura Coupling Reactions

    One of the most prominent applications of boronic acid pinacol esters is in Suzuki-Miyaura coupling reactions. These reactions are a type of palladium-catalyzed cross-coupling used to form carbon-carbon bonds []. While specific research on 2-Aminophenylboronic acid pinacol ester hydrochloride in Suzuki-Miyaura coupling is not yet widely documented, its potential as a building block for the synthesis of novel molecules with desired functionalities cannot be excluded.

  • Medicinal Chemistry

    Boronic acid pinacol esters have been explored in medicinal chemistry due to their potential for targeted drug delivery and modulation of biological processes []. The catechol group in 2-Aminophenylboronic acid pinacol ester hydrochloride might contribute to its affinity for specific enzymes or receptors, warranting further investigation for its potential as a scaffold in drug discovery.

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride is a boron-containing compound notable for its unique structural features. It has the molecular formula C13H17BN2O2C_{13}H_{17}BN_{2}O_{2} and a molecular weight of 244.10 g/mol. This compound contains a phenolic group and a boron-containing dioxaborolane moiety, which contributes to its reactivity and potential applications in various fields, especially in medicinal chemistry and materials science .

Typical of phenolic compounds and boron derivatives. Notably, it can undergo:

  • Suzuki Coupling Reactions: The presence of the boron atom allows for coupling reactions with various aryl halides, making it useful in the synthesis of complex organic molecules .
  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.

Research indicates that 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride exhibits biological activities that may include:

  • Inhibition of Cytochrome P450 Enzymes: It is identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism .
  • Potential Anticancer Properties: The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer therapy .

The synthesis of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride typically involves:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of a suitable boronic acid with a diol under acidic or basic conditions.
  • Amination Reaction: The introduction of the amino group can be carried out via nucleophilic substitution on a suitable precursor.
  • Hydrochloride Salt Formation: The final step often involves treating the base form with hydrochloric acid to produce the hydrochloride salt .

The compound has several notable applications:

  • Pharmaceutical Development: Due to its inhibitory effects on cytochrome P450 enzymes, it may serve as a lead compound for developing new drugs with specific metabolic profiles.
  • Material Science: Its unique structure allows for potential use in developing new materials or polymers that require boron functionalities.

Interaction studies have shown that 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride interacts with various biological systems:

  • Drug Metabolism Studies: Its role as an inhibitor of specific cytochrome P450 enzymes suggests it could affect the metabolism of co-administered drugs.
  • Biochemical Pathways: Understanding its interaction with cellular pathways may reveal insights into its therapeutic potential .

Several compounds share structural similarities with 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole0.92Indazole derivative with potential biological activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole0.90Methylated indazole variant
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole0.92Another indazole derivative with similar functional groups
(4-Methyl-1H-indazol-5-yl)boronic acid0.76Boronic acid derivative without the dioxaborolane structure

The uniqueness of 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride lies in its specific combination of an amino group and a phenolic structure linked to a dioxaborolane moiety which enhances its reactivity and potential biological activity compared to other similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

271.1146513 g/mol

Monoisotopic Mass

271.1146513 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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